molecular formula C37H55ClNPPd B1528113 tBuXPhos Pd G1 CAS No. 1142811-12-8

tBuXPhos Pd G1

Cat. No. B1528113
M. Wt: 686.7 g/mol
InChI Key: GITFHTZGVMIBGS-UHFFFAOYSA-M
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Description

TBuXPhos Pd G1 is a white powder that acts as a catalyst for cross-coupling reactions of electron-deficient anilines with aryl chlorides . It is also a catalyst for rapid C-N bond-forming processes at low catalyst loading . It is used in C-N cross-coupling reactions, at or below room temperature .


Synthesis Analysis

The method for synthesizing tBuXPhos Pd G1 is functional-group tolerant, proceeds smoothly (30 to 50 °C), and provides rapid access to the target compounds in good to excellent isolated yields . When applied to the synthesis of a known NaV1.8 modulator, this method led to a significant improvement of the E-factor in comparison with classical organic synthesis .


Molecular Structure Analysis

The molecular formula of tBuXPhos Pd G1 is C37H55ClNPPd . The molecular weight of tBuXPhos Pd G1 is 686.69 g/mol .


Chemical Reactions Analysis

TBuXPhos Pd G1 is a catalyst for C-C bond and C-N bond formation . It is used in Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

TBuXPhos Pd G1 is a solid substance . It has a melting point of 150-159 °C .

Scientific Research Applications

Palladium-Catalyzed Reactions

tBuXPhos Pd G1, as a ligand in palladium-catalyzed reactions, plays a crucial role in various organic transformations. Studies have shown its effectiveness in C-N and C-O bond-forming processes, highlighting its utility in synthesis and functionalization of organic compounds. For example, tBuXPhos demonstrated similar reactivity to Me(4)tBuXPhos in palladium-catalyzed reactions, making it a valuable surrogate in these processes (Ueda et al., 2012). Another study emphasized its role in palladium-catalyzed 2,2,2-trifluoroethoxylation of activated aryl bromides and bromo-chalcones, underscoring its versatility in cross-coupling reactions (Rangarajan et al., 2015).

Catalyst Efficiency and Selectivity

tBuXPhos Pd G1 contributes significantly to the efficiency and selectivity of catalytic reactions. It has been used effectively as a supporting ligand in palladium-catalyzed coupling of aldoximes with bromo coupling partners. This specificity is pivotal for achieving desired products in organic synthesis, especially in complex molecular structures (Reeta et al., 2020).

Ligand Characterization and Degradation

Research has also focused on characterizing tBuXPhos Pd G1 and its degradation products. One study synthesized and characterized two stable degradants of the palladium tBuXPhos catalyst, providing insights into its stability and degradation pathways. This knowledge is essential for optimizing its use and understanding its behavior under various reaction conditions (Allgeier et al., 2012).

Ranking Ligand Efficacy

tBuXPhos Pd G1 has been included in studies ranking the efficacy of various ligands in promoting difficult carbon-carbon couplings. Such comparative studies are crucial for selecting the most effective ligand for specific reactions, thereby enhancing the overall efficiency and yield of the catalytic processes (Gioria et al., 2016).

Applications in Trideuteriomethoxylation

The catalyst system composed of tBuXPhos and Pd(OAc)2 has been utilized in the trideuteriomethoxylation of aryl and heteroaryl halides. This process represents a novel application in the field of isotopic labeling, which is significant in pharmaceutical research and molecular imaging (Dash et al., 2012).

Safety And Hazards

The safety data sheet for tBuXPhos Pd G1 indicates that it has hazard statements H315, H319, H335, and H351 . Precautionary statements include P202, P261, P264, P302 + P352, P305 + P351 + P338, and P308 + P313 .

properties

IUPAC Name

chloropalladium(1+);ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H45P.C8H10N.ClH.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;9-7-6-8-4-2-1-3-5-8;;/h13-21H,1-12H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITFHTZGVMIBGS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H55ClNPPd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tBuXPhos Pd G1

CAS RN

1142811-12-8
Record name Chloro(2-di-t-butylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)[2-(2-aminoethyl)phenyl] palladium(II), min. 98% [t-BuXPhos Palladacycle Gen. 1]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
J Yang, S Xia, J Liu, Z Yu, L Mei, W Lu, Y Chen… - Tetrahedron …, 2022 - Elsevier
… of tBuXPhos Pd G1, 200 equiv. of NaOH and 250 equiv of … system instead of tBuXPhos Pd G1, disappointing results were … reaction parameters with tBuXPhos Pd G1 catalyst and NaOH …
Number of citations: 1 www.sciencedirect.com
CS Marques, AJ Burke - ChemCatChem, 2016 - Wiley Online Library
… We used similar procedures with commercial palladacycles (SPhos Pd G1, tBuXPhos Pd G1, and XantPhos Pd G3), but without success. Qin and co-workers reported the successful …
PR Chheda, N Simmons, DP Schuman, Z Shi - Organic Letters, 2022 - ACS Publications
DNA-encoded chemical library (DEL) screens are a powerful hit generation tool in drug discovery, but the diversity of DEL chemical matter is dependent on developing robust reaction …
Number of citations: 10 pubs.acs.org
PR Fitzgerald, BM Paegel - Chemical reviews, 2020 - ACS Publications
Click chemistry, proposed nearly 20 years ago, promised access to novel chemical space by empowering combinatorial library synthesis with a “few good reactions”. These click …
Number of citations: 99 pubs.acs.org
RJ Fair, RT Walsh, CD Hupp - Bioorganic & Medicinal Chemistry Letters, 2021 - Elsevier
… A DNA-linked aryl iodide was coupled with primary aryl amines using a tBuXPhos Pd G1 catalyst and primary aliphatic amines and amino acids, using CuSO 4 and sodium ascorbate (…
Number of citations: 45 www.sciencedirect.com
S Diethelm, C Bürki, F D'Aiuto, M Künzli… - Helvetica Chimica … - Wiley Online Library
Oxindoles are prevalent structures in natural products and pharmaceutically active molecules. To support structure‐activity‐relationship (SAR) studies in a medicinal chemistry program, …
Number of citations: 0 onlinelibrary.wiley.com
MJ Hansen, JIC Hille, W Szymanski, AJM Driessen… - Chem, 2019 - cell.com
… A model reaction of chlorobenzene (1 equiv) and dioxinone (1.1 equiv) with catalytic tBuXPhos-Pd-G1 and 3 equiv LiHMDS in toluene under ambient conditions for 30 min yielded the …
Number of citations: 23 www.cell.com
C Berenguer Albiñana - 2018 - dspace.cuni.cz
Influenza viruses cause respiratory illnesses which can vary in severity depending on the strain of the virus, as well as the age and health condition of the host. Influenza remains a …
Number of citations: 0 dspace.cuni.cz
B Peters - 2016 - search.proquest.com
Palladium-catalyzed C–C bond formation and C–H activation have become emerging methods of choice in the industrial synthesis of pharmaceutical and agrochemical products. The …
Number of citations: 4 search.proquest.com
A Beghennou, K Passador, A Passador… - European Journal of …, 2020 - Wiley Online Library
We report short and efficient syntheses of polyfunctionalized 5,8‐dihydro‐7H‐pyrano[4,3‐b]pyridin‐7‐ones and 1,4‐dihydro‐3H‐pyrano[4,3‐c]pyridin‐3‐ones which can be considered …

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